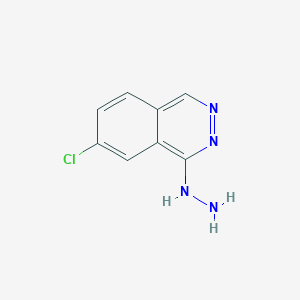

Phthalazine, 7-chloro-1-hydrazinyl-

Description

Contextualization within Phthalazine (B143731) Chemistry

Phthalazine is a nitrogen-containing heterocyclic compound that serves as a versatile pharmacophore in medicinal chemistry. pharmainfo.innih.gov Its derivatives are known to exhibit a wide spectrum of biological activities, including antihypertensive, anticonvulsant, and antimicrobial properties. pharmainfo.inlongdom.org The phthalazine structure is an attractive building block for the synthesis of novel drugs and serves as a crucial intermediate in the creation of various therapeutic agents. pharmainfo.innih.gov The development of new drugs with potent biological activities often involves the modification of the phthalazine nucleus. pharmainfo.in

Significance of Hydrazinyl and Chloro Substituents in Advanced Chemical Synthesis and Bioactivity Research

The presence of both a hydrazinyl and a chloro group on the phthalazine ring significantly influences the molecule's chemical reactivity and biological profile. The hydrazinyl group (-NHNH2) is a key functional group in medicinal chemistry, known for its role in the pharmacological properties and clinical applications of many compounds. pharmainfo.inlongdom.org For instance, hydralazine (B1673433), which is 1-hydrazinophthalazine, is a well-known antihypertensive drug. sci-hub.senih.gov The hydrazinyl moiety can act as a potent nucleophile and can be readily transformed into various other functional groups, making it a versatile handle for chemical synthesis.

The chloro substituent (-Cl), an electron-withdrawing group, can modulate the electronic properties of the phthalazine ring system. This can impact the molecule's reactivity and its interactions with biological targets. Halogen atoms, like chlorine, are often incorporated into drug candidates to enhance properties such as lipophilicity, which can affect absorption and distribution in the body. The presence of a chloro group can also provide a site for further chemical modification through nucleophilic substitution reactions. For example, the synthesis of 1-chloro-4-aryl-phthalazine derivatives has been reported, highlighting the utility of the chloro group as a synthetic intermediate. sci-hub.se The combination of these two substituents on the phthalazine core creates a molecule with a rich chemical landscape ripe for exploration in both synthetic and medicinal chemistry research.

Overview of Current Academic Research Trajectories Related to Phthalazine, 7-chloro-1-hydrazinyl-

Current academic research on phthalazine derivatives, including those with chloro and hydrazinyl substitutions, is multifaceted and primarily focused on the discovery of new therapeutic agents. Researchers are actively exploring the synthesis of novel phthalazine derivatives and evaluating their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.govnih.gov

A significant area of investigation involves the synthesis of various substituted phthalazinones and their evaluation for a range of biological activities. mdpi.com For example, studies have shown that certain substituted phthalazin-1(2H)-ones exhibit notable antifungal activity. mdpi.com Furthermore, the synthesis of amino- and polyaminophthalazin-1(2H)-ones has demonstrated potential anticancer properties. nih.gov

The development of efficient synthetic methodologies to access structurally diverse phthalazine derivatives is another key research focus. nih.govlongdom.org These efforts aim to create libraries of compounds that can be screened for various biological activities, accelerating the drug discovery process. The versatility of the phthalazine scaffold allows for the introduction of a wide array of substituents, enabling the fine-tuning of pharmacological properties. pharmainfo.innih.gov

Interactive Data Table: Properties of Related Phthalazine Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area |

| Hydralazine | C8H8N4 | 160.18 | Antihypertensive |

| 1-Chlorophthalazine (B19308) | C8H5ClN2 | 164.60 | Synthetic Intermediate |

| Phthalazine | C8H6N2 | 130.15 | Core Heterocyclic Structure |

Structure

3D Structure

Properties

Molecular Formula |

C8H7ClN4 |

|---|---|

Molecular Weight |

194.62 g/mol |

IUPAC Name |

(7-chlorophthalazin-1-yl)hydrazine |

InChI |

InChI=1S/C8H7ClN4/c9-6-2-1-5-4-11-13-8(12-10)7(5)3-6/h1-4H,10H2,(H,12,13) |

InChI Key |

KCRPHOQOTOSIOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=NC(=C2C=C1Cl)NN |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 7 Chloro 1 Hydrazinylphthalazine

Retrosynthetic Analysis and Identification of Key Precursors

A logical retrosynthetic analysis of 7-chloro-1-hydrazinylphthalazine (I) simplifies the complex target structure into more readily available starting materials. The primary disconnection occurs at the C-N bond of the hydrazine (B178648) group, identifying 7-chloro-1-halophthalazine (II), most commonly 7-chloro-1-chlorophthalazine, as a direct precursor via a nucleophilic aromatic substitution (SNAr) reaction.

Further deconstruction of intermediate (II) involves a functional group interconversion, leading back to the more stable 7-chloro-phthalazin-1(2H)-one (III). This key intermediate is central to many synthetic routes. The phthalazinone core itself can be disconnected through the cleavage of the two C-N bonds of the heterocyclic ring. This reveals two fundamental building blocks: a derivative of 4-chlorophthalic acid (IV) and hydrazine or a hydrazine equivalent. The most common and commercially accessible precursor is 4-chlorophthalic anhydride . prepchem.comchemicalbook.comresearchgate.netdissertationtopic.netgoogle.com

Therefore, the key precursors for the synthesis of 7-chloro-1-hydrazinylphthalazine are identified as:

4-Chlorophthalic Anhydride

Hydrazine (or its hydrate)

A chlorinating agent (e.g., Phosphorus Oxychloride)

Table 1: Key Precursors and Intermediates

| Compound Name | Structure | Role |

|---|---|---|

| 7-Chloro-1-hydrazinylphthalazine |  |

Target Molecule |

| 7-Chloro-1-chlorophthalazine |  |

Penultimate Intermediate |

| 7-Chloro-phthalazin-1(2H)-one |  |

Key Intermediate |

| 4-Chlorophthalic Anhydride |  |

Key Precursor |

| Hydrazine Hydrate (B1144303) |  |

Key Precursor |

Established Synthetic Routes to 7-Chloro-1-hydrazinylphthalazine

Traditional methods for synthesizing the target compound rely on robust and well-documented chemical transformations. These can be broadly categorized into those that build the ring first and functionalize later, and those that construct the ring from precursors already bearing the necessary functionalities.

The most prevalent and established route to 1-hydrazinylphthalazines involves nucleophilic substitution on a pre-formed phthalazine (B143731) ring. This strategy hinges on the reactivity of a 1-halophthalazine intermediate.

The synthesis begins with the cyclization of 4-chlorophthalic anhydride with hydrazine hydrate, typically in a solvent like ethanol (B145695) or acetic acid, to yield 7-chloro-phthalazin-1(2H)-one (III). ekb.egnih.gov This phthalazinone is a stable, crystalline solid that serves as the immediate precursor for the subsequent substitution step.

The hydroxyl group of the lactam tautomer of 7-chloro-phthalazin-1(2H)-one is then converted into a better leaving group, most commonly a chloro group. This is achieved by treating the phthalazinone with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) or neat. This reaction furnishes the highly reactive intermediate, 7-chloro-1-chlorophthalazine (II).

Finally, the target compound (I) is obtained by the nucleophilic displacement of the chlorine atom at the 1-position with hydrazine hydrate. This reaction is typically carried out by heating the 1-chlorophthalazine (B19308) derivative in an alcoholic solvent with an excess of hydrazine hydrate. The resulting 7-chloro-1-hydrazinylphthalazine precipitates upon cooling or solvent removal. This final step is analogous to the classical synthesis of the well-known vasodilator, Hydralazine (B1673433).

An alternative established approach involves the direct cyclization to form the phthalazine ring from open-chain precursors. One such method is the condensation of a 2-acyl or 2-formyl benzoic acid derivative with hydrazine.

For the synthesis of the target compound, this would require 4-chloro-2-formylbenzoic acid as a key starting material. The synthesis of this precursor can be achieved through methods like the oxidation of 2-formyl-4-chlorotoluene or via diazotization and formylation of 4-chloro-2-aminobenzoic acid. The reaction of 4-chloro-2-formylbenzoic acid with hydrazine hydrate under dehydrating conditions leads to the formation of the 7-chlorophthalazinone ring. This intermediate (III) can then be processed as described in the nucleophilic substitution route (Section 2.2.1) to yield the final product.

Another primary cyclization method is the direct reaction of 4-chlorophthalic anhydride with hydrazine hydrate. sciforum.net This reaction is a straightforward and high-yielding method to produce 7-chloro-phthalazin-1(2H)-one, which is the common intermediate for the final hydrazinolysis step.

Table 2: Comparison of Established Synthetic Routes

| Route | Key Reaction | Starting Materials | Key Intermediate |

|---|---|---|---|

| Nucleophilic Substitution | Phthalazinone Chlorination followed by Hydrazinolysis | 4-Chlorophthalic Anhydride, Hydrazine, POCl₃ | 7-Chloro-1-chlorophthalazine |

| Cyclization | Condensation of a 2-acyl benzoic acid with hydrazine | 4-Chloro-2-formylbenzoic acid, Hydrazine | 7-Chloro-phthalazin-1(2H)-one |

Emerging Synthetic Methodologies

In line with the growing demand for sustainable and efficient chemical processes, modern synthetic chemistry has seen the development of greener and catalyst-driven methodologies that can be applied to the synthesis of phthalazine derivatives.

Green chemistry seeks to reduce the environmental impact of chemical processes. For the synthesis of 7-chloro-1-hydrazinylphthalazine, these principles can be applied, particularly in the cyclization step to form the phthalazinone intermediate.

Key green approaches include:

Solvent-Free Reactions: The condensation of phthalic anhydrides with hydrazines can be performed under solvent-free, or "neat," conditions, often with microwave irradiation to accelerate the reaction. This minimizes the use of volatile organic compounds (VOCs).

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes for the formation of the phthalazinone ring, leading to significant energy savings and often cleaner reaction profiles.

Use of Recyclable Catalysts: Employing solid acid catalysts that can be easily recovered and reused aligns with green chemistry principles by reducing waste.

The use of catalysts can enhance the efficiency, selectivity, and environmental profile of the synthesis. In the context of phthalazine synthesis, solid acid catalysts have proven particularly effective for the cyclization step.

Examples of catalysts applicable to the synthesis of the 7-chlorophthalazinone intermediate include:

Montmorillonite K-10 Clay: This is a reusable and environmentally benign solid acid catalyst that can effectively promote the condensation of phthalic anhydrides and hydrazines, often under solvent-free conditions.

Silica (B1680970) Sulfuric Acid (SSA): SSA is another solid acid catalyst that is efficient, recyclable, and easy to handle, providing a green alternative to traditional homogeneous acid catalysts like sulfuric acid.

These catalytic methods are primarily focused on the formation of the phthalazinone ring. The subsequent chlorination and hydrazinolysis steps, while well-established, remain areas for potential future development of more sustainable catalytic alternatives.

Academic Laboratory Procedures for Purification and Isolation

The purification of 7-Chloro-1-hydrazinylphthalazine from a crude reaction mixture typically involves a multi-step approach. The initial raw product, often obtained from the reaction of a suitable precursor with hydrazine, is subjected to one or more purification techniques to achieve the desired level of purity.

A common strategy involves the selective precipitation of the product from the reaction mixture. This is often followed by recrystallization from an appropriate solvent or a mixture of solvents. The choice of solvent is critical and is determined by the solubility profile of 7-Chloro-1-hydrazinylphthalazine and its impurities. Solvents in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures are ideal for recrystallization.

For more challenging separations, column chromatography is frequently employed. This technique separates compounds based on their differential adsorption onto a stationary phase. The selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase (a single solvent or a solvent gradient) is optimized to achieve maximum separation efficiency.

While specific documented procedures for the purification of 7-Chloro-1-hydrazinylphthalazine are not abundantly available in public literature, the methodologies applied to its parent compound, 1-hydrazinylphthalazine (hydralazine), offer valuable insights. These established procedures often serve as a foundational approach, with modifications being made to accommodate the presence of the chloro-substituent. For instance, a patented method for purifying hydralazine hydrochloride involves dissolving the crude material in hot water, treating it with a decolorizing agent and a chelating agent, followed by filtration. The pH of the filtrate is then adjusted, and a water-miscible organic solvent is added at a reduced temperature to induce the precipitation of the purified hydrochloride salt. It is plausible that similar principles would be applied to the purification of its 7-chloro derivative.

Below are tables detailing hypothetical purification parameters that could be adapted for 7-Chloro-1-hydrazinylphthalazine, based on common laboratory practices for similar heterocyclic compounds.

Table 1: Recrystallization Parameters for 7-Chloro-1-hydrazinylphthalazine

| Parameter | Details |

| Solvent System | Ethanol/Water, Methanol, Isopropanol |

| Temperature Profile | Dissolution at boiling point, slow cooling to room temperature, followed by chilling (0-5 °C) |

| Seeding | Optional, can be used to induce crystallization |

| Washing Solvent | Cold solvent from the recrystallization system |

| Drying | Under vacuum at a controlled temperature |

Table 2: Column Chromatography Parameters for 7-Chloro-1-hydrazinylphthalazine

| Parameter | Details |

| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50% Ethyl Acetate) |

| Loading Technique | Dry loading or wet loading in a minimal amount of eluent |

| Fraction Collection | Based on Thin Layer Chromatography (TLC) monitoring |

| Post-Chromatography | Evaporation of solvent under reduced pressure |

The effectiveness of any purification strategy is ultimately assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can provide quantitative data on the purity of the isolated 7-Chloro-1-hydrazinylphthalazine.

Reactivity and Chemical Transformations of 7 Chloro 1 Hydrazinylphthalazine

Reactivity Profiles of the Hydrazinyl Moiety

The hydrazinyl group, a potent nucleophile, is the primary site for a variety of chemical transformations, leading to the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

The reaction of 1-hydrazinylphthalazine derivatives with carbonyl compounds such as aldehydes and ketones is a well-established method for the synthesis of the corresponding hydrazones. This condensation reaction typically proceeds under mild conditions, often with acid catalysis, to afford the product in high yield.

For instance, the reaction of 1-hydrazinophthalazine with various carbonyl compounds readily forms hydrazones. This reactivity is expected to be mirrored in the 7-chloro derivative. The resulting hydrazones are often stable, crystalline solids and serve as versatile intermediates for further transformations.

Table 1: Representative Condensation Reactions of 1-Hydrazinophthalazine Derivatives with Carbonyl Compounds

| Hydrazinophthalazine Derivative | Carbonyl Compound | Product | Reference |

| 1-Hydrazino-4-phenylphthalazine | Pyruvic acid | Corresponding hydrazone | nih.gov |

| 1-Hydrazino-4-benzylphthalazine | Methyl phenyl glyoxylate | Corresponding hydrazone | nih.gov |

| 1-Hydrazinophthalazine | Acetone | Acetone (phthalazin-1-yl)hydrazone | wikipedia.org |

This table presents analogous reactions of related hydrazinophthalazines, illustrating the expected reactivity of the 7-chloro derivative.

The hydrazinyl moiety of 7-chloro-1-hydrazinylphthalazine is a key precursor for the construction of fused heterocyclic systems. The condensation products (hydrazones) obtained from reactions with dicarbonyl compounds or α,β-unsaturated carbonyl compounds can undergo intramolecular cyclization to form a variety of heterocyclic rings.

A prominent example is the reaction of 1-hydrazinophthalazine derivatives with β-dicarbonyl compounds like acetylacetone (B45752) or ethyl acetoacetate, which leads to the formation of pyrazole (B372694) derivatives. nih.gov Similarly, reaction with α-keto acids or their esters, followed by cyclization, can yield triazinophthalazine systems. nih.gov A significant metabolic pathway for the related drug hydralazine (B1673433) involves cyclization to form 3-methyltriazolo[3,4-a]phthalazine, further demonstrating the propensity of the hydrazinyl group to participate in heterocycle formation. nih.gov

The hydrazinyl group can undergo both oxidation and reduction reactions. Oxidation of hydrazines can lead to the formation of diazenes or, under more vigorous conditions, to the cleavage of the nitrogen-nitrogen bond. Conversely, reduction of the hydrazinyl moiety is also possible, though less commonly employed in synthetic strategies involving this class of compounds. The specific conditions and reagents used will dictate the final product.

Reactivity of the Chloro Substituent on the Phthalazine (B143731) Ring

The chloro substituent at the 7-position of the phthalazine ring is susceptible to nucleophilic attack and can participate in transition metal-catalyzed cross-coupling reactions, providing a handle for further functionalization of the aromatic core.

The chloro group on the electron-deficient phthalazine ring can be displaced by a variety of nucleophiles. A classic example is the synthesis of hydralazine itself, where 1-chlorophthalazine (B19308) is treated with hydrazine (B178648) hydrate (B1144303), resulting in the substitution of the chlorine atom. nih.govgoogle.com This demonstrates the lability of a chloro group on the phthalazine ring towards nitrogen nucleophiles. It is anticipated that the 7-chloro group in 7-chloro-1-hydrazinylphthalazine would exhibit similar reactivity towards strong nucleophiles, although the presence of the hydrazinyl group might influence the reaction conditions required. The reaction of 1,4-dichlorophthalazine (B42487) with various nucleophiles further underscores the feasibility of such substitutions on the phthalazine core. chemicalbook.comsigmaaldrich.comambeed.com

Table 2: Examples of Nucleophilic Substitution on Chlorinated Phthalazines and Pyridazines

| Starting Material | Nucleophile | Product | Reference |

| 1-Chlorophthalazine | Hydrazine hydrate | 1-Hydrazinylphthalazine (Hydralazine) | nih.govgoogle.com |

| 1,4-Dichlorophthalazine | 2-Methoxyacetohydrazide | 6-chloro-3-methoxymethyl- nih.govgoogle.comsigmaaldrich.comtriazolo[3,4-a]phthalazine | ambeed.com |

| Chlorinated Pyridazines | Hydrazine/Methylhydrazine | Corresponding hydrazino-pyridazines | google.com |

This table provides examples from related systems to illustrate the potential for nucleophilic substitution at the 7-chloro position.

The chloro-substituted phthalazine ring is a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents at the 7-position.

While specific examples for 7-chloro-1-hydrazinylphthalazine are not abundant in the literature, analogous systems demonstrate the utility of this approach. For instance, palladium-catalyzed amination reactions of halo-7-azaindoles have been successfully employed to form C-N bonds under mild conditions. chemicalbook.com This suggests that the 7-chloro position of the phthalazine ring could be similarly functionalized with amines, boronic acids (Suzuki coupling), organostannanes (Stille coupling), or other organometallic reagents, provided that the hydrazinyl group is appropriately protected or that selective reaction conditions are employed.

Chemical Modifications of the Phthalazine Ring System

The phthalazine ring, a bicyclic aromatic heterocycle, possesses a unique electronic landscape that influences its reactivity. The presence of two adjacent nitrogen atoms in one of the rings makes it electron-deficient, which in turn affects its susceptibility to various chemical transformations.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. organicchemistrytutor.combyjus.com In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. byjus.com The feasibility and orientation of EAS on the 7-chloro-1-hydrazinylphthalazine ring are dictated by the electronic effects of the existing substituents.

The chloro group is an ortho-, para-directing deactivator due to the competing effects of its electron-withdrawing inductive effect and electron-donating resonance effect. The hydrazinyl group is generally considered an activating group and is also ortho-, para-directing. In the case of 7-chloro-1-hydrazinylphthalazine, the substitution pattern on the benzene (B151609) ring portion of the molecule would be influenced by both the chloro and the fused pyridazine (B1198779) ring.

Given the positions of the existing substituents, electrophilic attack could potentially occur at positions 5, 6, or 8 of the phthalazine ring. The precise outcome of such reactions would depend on the specific electrophile and reaction conditions. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. organicchemistrytutor.com For instance, nitration is typically carried out using a mixture of concentrated nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) as the active electrophile. organicchemistrytutor.comlibretexts.org Halogenation often requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to activate the halogen molecule. organicchemistrytutor.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution on 7-Chloro-1-hydrazinylphthalazine

| Reaction Type | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | 7-chloro-1-hydrazinyl-x-nitrophthalazine |

| Bromination | Br₂, FeBr₃ | x-bromo-7-chloro-1-hydrazinylphthalazine |

| Sulfonation | Fuming H₂SO₄ | 7-chloro-1-hydrazinylphthalazine-x-sulfonic acid |

Note: 'x' denotes the potential position of substitution (5, 6, or 8), which would need to be determined empirically.

The stability of the phthalazine ring system generally makes ring-opening reactions energetically unfavorable under standard conditions. However, under forcing conditions or through specific reaction pathways, such transformations can occur. For instance, strong nucleophiles could potentially initiate a cascade of reactions leading to ring cleavage, although specific examples for 7-chloro-1-hydrazinylphthalazine are not extensively documented in the literature.

Similarly, rearrangement reactions of the phthalazine core are not common. Rearrangements in heterocyclic chemistry often require specific structural features or reaction conditions that promote skeletal reorganization. researchgate.netnih.gov While various named rearrangement reactions exist in organic chemistry, their direct applicability to 7-chloro-1-hydrazinylphthalazine to induce ring rearrangement has not been a significant focus of reported research.

Derivatization Strategies for Chemical Library Generation

The hydrazinyl group of 7-chloro-1-hydrazinylphthalazine is a prime handle for derivatization, making it a valuable starting material for the generation of chemical libraries. The nucleophilic nature of the terminal nitrogen atom of the hydrazinyl moiety allows for a variety of chemical transformations.

One of the most common derivatization strategies involves the condensation of the hydrazinyl group with aldehydes or ketones to form the corresponding hydrazones. nih.gov This reaction is typically straightforward and can be performed under mild conditions, allowing for the introduction of a wide range of substituents based on the carbonyl compound used.

Another sophisticated approach involves the conversion of the hydrazinyl group into an azide (B81097). This azide can then be coupled with various amines or amino acid esters to form amide or peptide derivatives, respectively. nih.govnih.gov This strategy is particularly useful for building more complex molecules with potential biological activity. nih.govrsc.org

The chloro substituent on the phthalazine ring can also be a site for modification, typically through nucleophilic aromatic substitution, although this often requires harsh conditions or the presence of activating groups.

Table 2: Derivatization Reactions of the Hydrazinyl Group

| Reaction Type | Reagent | Functional Group Formed | Application |

| Condensation | Aldehyde/Ketone | Hydrazone | Introduction of diverse R-groups |

| Acylation | Acyl chloride/Anhydride | Acylhydrazide | Synthesis of amides |

| Azide Formation followed by Coupling | NaNO₂/HCl, then Amine/Amino Acid Ester | Amide/Peptide | Building complex molecules, peptidomimetics |

| Sulfonylation | Sulfonyl chloride | Sulfonohydrazide | Introduction of sulfonyl groups |

These derivatization strategies enable the systematic modification of the 7-chloro-1-hydrazinylphthalazine scaffold, facilitating the exploration of structure-activity relationships in drug discovery and materials science. The synthesis of novel phthalazine-based derivatives with potential applications as anticancer and antibacterial agents has been an active area of research. nih.govnih.govrsc.org

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 7 Chloro 1 Hydrazinylphthalazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR, particularly ¹H (proton) and ¹³C (carbon-13) NMR, provides the fundamental framework for structural analysis.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 7-chloro-1-hydrazinylphthalazine is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the hydrazinyl group. The aromatic region would likely display a complex pattern of multiplets due to the spin-spin coupling between the protons on the phthalazine (B143731) core. The introduction of the chloro group at the 7-position breaks the symmetry of the benzene (B151609) ring portion of the phthalazine system, leading to more complex splitting patterns compared to the parent hydralazine (B1673433). The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the chloro group and the nitrogen atoms in the phthalazine ring. The protons of the -NHNH₂ group would appear as exchangeable signals, with their chemical shifts being sensitive to the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For 7-chloro-1-hydrazinylphthalazine, distinct signals are expected for each of the eight carbon atoms of the phthalazine ring system, unless accidental equivalence occurs. The carbon atom bearing the chloro group (C-7) would experience a direct deshielding effect, resulting in a downfield shift. Conversely, the carbon atoms at the ortho and para positions relative to the chloro group may show slight shielding or deshielding effects. The chemical shifts of the carbons in the pyridazine (B1198779) ring of the phthalazine system are influenced by the nitrogen atoms and the hydrazinyl substituent.

A predicted ¹H and ¹³C NMR data table for 7-chloro-1-hydrazinylphthalazine in a typical NMR solvent like DMSO-d₆ is presented below. These predictions are based on known data for hydralazine and the expected substituent effects of the chlorine atom.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-4 | ~8.5-8.7 (d) | - |

| H-5 | ~7.8-8.0 (d) | - |

| H-6 | ~7.6-7.8 (dd) | - |

| H-8 | ~8.0-8.2 (s) | - |

| -NH- | ~9.0-9.5 (br s) | - |

| -NH₂ | ~5.0-5.5 (br s) | - |

| C-1 | - | ~158-160 |

| C-4 | - | ~140-142 |

| C-4a | - | ~125-127 |

| C-5 | - | ~128-130 |

| C-6 | - | ~126-128 |

| C-7 | - | ~135-137 |

| C-8 | - | ~122-124 |

| C-8a | - | ~132-134 |

Note: This table presents predicted data. Actual experimental values may vary. d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For 7-chloro-1-hydrazinylphthalazine, COSY would show correlations between adjacent aromatic protons, for instance, between H-5 and H-6. This helps in piecing together the fragments of the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is a powerful tool for assigning the signals in the ¹³C spectrum based on the already assigned or more easily interpretable ¹H spectrum. For example, the signal for H-5 in the ¹H spectrum would show a cross-peak with the signal for C-5 in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.edu This is invaluable for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons). For instance, the proton at H-5 would be expected to show correlations to C-4, C-7, and C-8a, providing crucial connectivity information across the phthalazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, regardless of whether they are directly bonded. This can be useful for determining the stereochemistry and conformation of molecules. In the case of derivatives of 7-chloro-1-hydrazinylphthalazine, NOESY could help in understanding the spatial orientation of substituents.

Mass Spectrometry (MS) Applications in Structural Confirmation

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). researchgate.net This precision allows for the determination of the elemental composition of the molecular ion. For 7-chloro-1-hydrazinylphthalazine (C₈H₇ClN₄), HRMS would be able to distinguish its exact mass from other potential compounds with the same nominal mass, thereby confirming the molecular formula.

| Technique | Application | Expected Outcome for 7-Chloro-1-hydrazinylphthalazine |

| HRMS (e.g., ESI-TOF, Orbitrap) | Elemental Composition Determination | Provides an exact mass measurement for the molecular ion [M+H]⁺, confirming the molecular formula C₈H₇ClN₄. |

In a mass spectrometer, molecules are ionized and then often break apart into smaller, characteristic fragments. The analysis of these fragmentation patterns provides a molecular fingerprint and allows for the deduction of the compound's structure. For 7-chloro-1-hydrazinylphthalazine, common fragmentation pathways would likely involve the loss of small molecules or radicals. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and fragment ions containing chlorine, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

Predicted significant fragments in the mass spectrum of 7-chloro-1-hydrazinylphthalazine include:

Loss of the hydrazinyl group (-NHNH₂)

Loss of nitrogen (N₂) from the hydrazinyl group or the phthalazine ring

Cleavage of the phthalazine ring system

Loss of a chlorine radical (Cl•)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For 7-chloro-1-hydrazinylphthalazine, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching vibrations of the primary amine (-NH₂) and the secondary amine (-NH-) of the hydrazinyl group, typically in the region of 3200-3400 cm⁻¹.

C=N stretching vibrations of the phthalazine ring, usually found in the 1500-1650 cm⁻¹ region.

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

C-Cl stretching vibration , which would appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Functional Group | Predicted IR Absorption Range (cm⁻¹) |

| N-H stretch (hydrazinyl) | 3200 - 3400 |

| Aromatic C-H stretch | > 3000 |

| C=N stretch (ring) | 1500 - 1650 |

| Aromatic C=C stretch | 1400 - 1600 |

| C-Cl stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and double bonds. The phthalazine ring system is a strong chromophore. The UV-Vis spectrum of 7-chloro-1-hydrazinylphthalazine would exhibit characteristic absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions within the aromatic and heterocyclic ring system. The position and intensity of these absorptions are influenced by the substituents on the ring. The chloro and hydrazinyl groups would be expected to cause shifts in the absorption maxima compared to unsubstituted phthalazine. For instance, the UV spectrum of hydralazine hydrochloride shows absorption maxima at 211, 240, 260, 304, and 315 nm. nih.gov The introduction of a chloro group at the 7-position would likely lead to a bathochromic (red) or hypsochromic (blue) shift of these bands.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physicochemical properties and biological activity of a molecule.

While specific crystallographic data for 7-chloro-1-hydrazinylphthalazine is not widely available in public literature, the methodology applied to analogous structures, such as derivatives of 4-aminoquinoline, provides a framework for how such an analysis would be conducted. mdpi.com For a novel compound like 7-chloro-1-hydrazinylphthalazine, obtaining single crystals of suitable quality is the first and often most challenging step. This typically involves slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a variety of solvents.

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected on a detector. The analysis of this diffraction data allows for the calculation of the electron density map of the crystal, from which the positions of the individual atoms can be determined.

For a comprehensive structural analysis, the following parameters would be determined and reported:

| Crystallographic Parameter | Description |

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides of the unit cell and the angles between them. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (ρ) | The density of the crystal calculated from the crystallographic data. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

The resulting structural model would definitively confirm the connectivity of the 7-chloro-1-hydrazinylphthalazine molecule, including the positions of the chlorine atom on the phthalazine ring and the hydrazinyl group. Furthermore, it would reveal details of the solid-state packing, including any hydrogen bonding networks involving the hydrazinyl moiety, which can significantly influence the compound's stability and solubility.

Chromatographic Methodologies for Purity Assessment and Separation

Chromatographic techniques are fundamental for the separation, identification, and quantification of a target compound and its potential impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of compounds.

The development of a robust HPLC method for 7-chloro-1-hydrazinylphthalazine would involve the systematic optimization of several key parameters to achieve efficient separation from starting materials, by-products, and degradation products. While a specific validated method for this compound is not publicly documented, methods developed for the related compound, hydralazine, offer significant insights into the potential chromatographic conditions. researchgate.netjddtonline.info

A typical reversed-phase HPLC (RP-HPLC) method would be the initial approach. In this technique, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

Key HPLC Method Parameters for Purity Assessment:

| Parameter | Typical Conditions and Considerations |

| Column | Inertsil ODS-3V (or equivalent C18 column), 250 mm x 4.6 mm, 5 µm particle size. researchgate.netjddtonline.info |

| Mobile Phase A | An aqueous buffer, such as phosphate (B84403) buffer, with the pH adjusted to control the ionization of the analyte (e.g., pH 2.5). jddtonline.info |

| Mobile Phase B | An organic solvent, such as acetonitrile (B52724) or methanol. researchgate.netjddtonline.info |

| Elution Mode | A gradient elution program, where the proportion of the organic modifier is increased over time, is often necessary to resolve impurities with a wide range of polarities. researchgate.net |

| Flow Rate | Typically around 1.0 mL/min. researchgate.netjddtonline.info |

| Column Temperature | Maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility. researchgate.net |

| Detection | UV detection at a wavelength where the analyte and its impurities exhibit significant absorbance (e.g., 230 nm). researchgate.netjddtonline.info |

| Injection Volume | A small, precise volume (e.g., 10 µL) is injected to prevent band broadening. researchgate.net |

Method validation according to ICH guidelines would be essential to demonstrate that the analytical procedure is suitable for its intended purpose. This would involve assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). jddtonline.infoscispace.com For instance, the linearity of the method would be established by analyzing a series of solutions of known concentrations and demonstrating a linear relationship between the peak area and concentration. jddtonline.info

The development of such chromatographic methods is crucial for controlling the quality of 7-chloro-1-hydrazinylphthalazine during its synthesis and formulation, ensuring that the final product meets the required purity standards.

Coordination Chemistry of 7 Chloro 1 Hydrazinylphthalazine

Ligand Design Principles and Potential Coordination Modes

The 7-chloro-1-hydrazinylphthalazine molecule, a derivative of the well-known vasodilator hydralazine (B1673433), presents a fascinating scaffold for the design of coordination complexes. Its potential as a ligand is rooted in the presence of multiple nitrogen donor atoms within its structure, making it a versatile building block for metallo-organic architectures.

The primary coordination sites are the two nitrogen atoms of the phthalazine (B143731) ring and the two nitrogen atoms of the hydrazinyl (-NHNH2) substituent. This arrangement allows for several potential coordination modes:

Monodentate Coordination: The ligand can bind to a metal center through one of the nitrogen atoms of the phthalazine ring or the terminal nitrogen of the hydrazinyl group. In the case of hydralazine hydrochloride, protonation often occurs at the N(2) position of the phthalazine ring or the terminal amino group, which can influence its coordinating ability.

Bidentate Chelation: The most common coordination mode for hydralazine and its derivatives involves the formation of a stable five-membered chelate ring by coordinating to a metal ion through the N(2) atom of the phthalazine ring and the nitrogen atom of the attached hydrazinyl group. This bidentate N,N-chelation is a recurring motif in the coordination chemistry of hydralazine.

Bridging Ligand: The presence of multiple donor sites allows 7-chloro-1-hydrazinylphthalazine to act as a bridging ligand, connecting two or more metal centers. This can occur through the phthalazine nitrogen atoms or by utilizing both the ring and hydrazinyl nitrogens to bind to different metal ions, leading to the formation of polynuclear complexes or coordination polymers.

The introduction of a chloro group at the 7-position of the phthalazine ring is expected to influence the electronic properties of the ligand. The electron-withdrawing nature of the chlorine atom can decrease the electron density on the phthalazine ring system, potentially affecting the basicity of the nitrogen atoms and, consequently, the stability and properties of the resulting metal complexes.

Furthermore, the hydrazinyl moiety can be readily condensed with aldehydes and ketones to form Schiff base ligands. These derivatives introduce additional donor atoms (e.g., oxygen or sulfur) and extend the conjugated system, offering further tunability of the ligand's coordination properties and the potential for forming multidentate ligands that can encapsulate metal ions.

Synthesis and Comprehensive Characterization of Metal Complexes

The synthesis of metal complexes with 7-chloro-1-hydrazinylphthalazine is anticipated to follow established procedures for hydralazine and its derivatives. These methods are typically straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Synthesis of Transition Metal Complexes

Transition metal complexes of hydralazine are numerous and have been synthesized with a variety of metals, including copper(II), nickel(II), cobalt(II), zinc(II), and cadmium(II). researchgate.netresearchgate.net The synthesis of analogous complexes with 7-chloro-1-hydrazinylphthalazine would likely involve the following general procedure:

A solution of 7-chloro-1-hydrazinylphthalazine in a suitable solvent, such as ethanol (B145695) or methanol, is added to a solution of the transition metal salt (e.g., chloride, nitrate, or acetate) in the same or a different solvent. The reaction mixture is then stirred, often with heating, to facilitate the complex formation. The resulting solid complex can be isolated by filtration, washed with an appropriate solvent to remove any unreacted starting materials, and dried. The stoichiometry of the resulting complexes (metal-to-ligand ratio) can often be controlled by adjusting the molar ratio of the reactants. For instance, both 1:1 and 1:2 metal-to-ligand ratios have been reported for hydralazine complexes. researchgate.net

Formation of Main Group Metal Complexes

The formation of main group metal complexes with 7-chloro-1-hydrazinylphthalazine is also a strong possibility. Studies on hydralazine have shown its ability to coordinate with main group elements. The synthesis would follow a similar methodology to that of transition metal complexes, where a salt of the desired main group metal (e.g., tin, lead, or antimony) is reacted with the ligand in a suitable solvent system. The resulting complexes would be characterized to determine their structure and bonding.

Spectroscopic and Structural Analysis of Metal-Ligand Interactions

A comprehensive understanding of the coordination of 7-chloro-1-hydrazinylphthalazine to metal centers relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction analysis.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. The key vibrational bands to monitor include:

The ν(N-H) stretching frequencies of the hydrazinyl group. A shift in these bands upon coordination indicates the involvement of the hydrazinyl nitrogen in bonding to the metal.

The ν(C=N) and ring stretching vibrations of the phthalazine moiety. Changes in these frequencies are indicative of coordination through the ring nitrogen atoms.

The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (ν(M-N)) bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide valuable information about the ligand environment upon complexation. Shifts in the resonances of the protons and carbons near the coordination sites can confirm the mode of binding.

Electronic Spectroscopy (UV-Vis): The UV-Vis spectra of the complexes, when compared to that of the free ligand, can provide insights into the electronic transitions within the complex and the geometry of the coordination sphere. The appearance of new charge-transfer bands is a common feature upon complexation.

Exploration of Coordination Complexes in Catalytic Systems and Advanced Material Science

While specific applications for 7-chloro-1-hydrazinylphthalazine complexes are yet to be explored, the known properties of related coordination compounds suggest several promising avenues of research.

Catalysis: Hydrazone-based metal complexes have demonstrated catalytic activity in various organic transformations. researchgate.net The coordination of a metal to the 7-chloro-1-hydrazinylphthalazine ligand could create a catalytically active center for reactions such as oxidations, reductions, and carbon-carbon coupling reactions. The electronic and steric properties of the complex, which can be tuned by modifying the metal center and the ligand, would play a crucial role in its catalytic performance.

Advanced Material Science: The ability of 7-chloro-1-hydrazinylphthalazine to act as a bridging ligand opens up the possibility of constructing coordination polymers. mdpi.comnih.govnih.govresearchgate.netrsc.org These materials are of significant interest due to their potential applications in areas such as:

Gas Storage and Separation: Porous coordination polymers can exhibit selective gas adsorption properties. nih.gov

Luminescence: Phthalazine-containing ligands can impart luminescent properties to their metal complexes, making them candidates for use in sensors and light-emitting devices.

Conductive Materials: Coordination polymers with extended π-systems can exhibit electrical conductivity. researchgate.net

The development of coordination complexes based on 7-chloro-1-hydrazinylphthalazine holds considerable promise for the creation of new functional materials with tailored properties.

Biological and Pharmacological Relevance of 7 Chloro 1 Hydrazinylphthalazine: Mechanistic and Target Oriented Research

Investigation as a Molecular Scaffold for Bioactive Compounds

The phthalazine (B143731) nucleus serves as a foundational structure for the design and synthesis of novel therapeutic agents. nih.govnih.gov The strategic modification of this scaffold, including the introduction of substituents like the chloro group at the 7-position and a hydrazinyl moiety at the 1-position, is a key strategy in medicinal chemistry to develop compounds with enhanced potency and target selectivity.

Structure-Activity Relationship (SAR) Studies on Phthalazine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of phthalazine derivatives influences their biological activity. nih.gov Research on various phthalazine analogs has provided valuable insights that can be extrapolated to understand the potential of 7-chloro-1-hydrazinylphthalazine.

For instance, the development of pyrazole-phthalazine hybrids as α-glucosidase inhibitors has demonstrated the importance of the phthalazine core in achieving potent enzymatic inhibition. nih.gov In these studies, the combination of the phthalazine and pyrazole (B372694) scaffolds led to compounds with significantly greater inhibitory activity than the standard drug, Acarbose. nih.gov

Similarly, research into phthalazine derivatives as anticancer agents has highlighted the critical role of substituents. In one study, novel phthalazine-based derivatives were synthesized and evaluated for their cytotoxicity against HCT-116 colon cancer cells by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govekb.eg The nature of the substituent at the 1-position of the phthalazine ring was found to be crucial for activity. For example, incorporating a biarylurea tail at this position resulted in compounds with potent, broad-spectrum growth inhibition against a panel of 60 cancer cell lines. ekb.eg

Furthermore, the investigation of phthalazine-1,4-dione derivatives as inhibitors of acetylcholinesterase (AChE) for potential use in Alzheimer's disease treatment revealed that specific substitutions are key to high potency and selectivity. researchgate.net These studies underscore the principle that modifications to the phthalazine ring system are a powerful tool for tuning the pharmacological profile of the resulting compounds. The presence of a chloro group at the 7-position in 7-chloro-1-hydrazinylphthalazine would likely influence the molecule's electronic properties and its ability to interact with biological targets.

Rational Design Principles for Modulating Biological Activity

The rational design of new drugs often employs strategies like molecular hybridization, which combines distinct pharmacophoric elements to create a single, more effective molecule. nih.gov This principle has been successfully applied to the phthalazine scaffold. For example, the design of pyrazole-phthalazine hybrids was a deliberate attempt to merge the known biological activities of both pyrazole and phthalazine rings to create novel α-glucosidase inhibitors. nih.gov

Another rational design approach involves modifying the phthalazine core to specifically target key biological molecules like kinases. In the development of VEGFR2 inhibitors, phthalazine derivatives were designed to include biarylamide or biarylurea tails, which are known to interact with the kinase domain. ekb.eg This targeted approach led to the identification of potent anticancer agents. nih.govekb.eg The design of 7-chloro-1-hydrazinylphthalazine itself can be seen as a rational modification of hydralazine (B1673433), with the chloro group potentially enhancing its properties or altering its target profile.

Molecular Target Identification and Validation Studies (In Vitro and Cell-Based)

Identifying the specific molecular targets of 7-chloro-1-hydrazinylphthalazine and its derivatives is crucial for understanding their therapeutic potential. In vitro and cell-based assays are essential tools for this purpose.

Enzyme Inhibition and Activation Assays

Derivatives of the phthalazine scaffold have been shown to be potent inhibitors of several key enzymes.

α-Glucosidase Inhibition: A series of pyrazole-phthalazine derivatives demonstrated significant inhibitory activity against α-glucosidase. Notably, several of these compounds exhibited much lower IC50 values compared to the standard inhibitor, Acarbose, indicating higher potency. nih.gov

| Compound | α-Glucosidase IC50 (µM) nih.gov |

| 8l | 13.66 ± 0.009 |

| Acarbose (Standard) | 720.18 ± 0.008 |

VEGFR-2 Kinase Inhibition: Phthalazine derivatives have been successfully designed as inhibitors of VEGFR-2, a key enzyme in angiogenesis. Certain derivatives bearing a biarylurea moiety showed excellent growth inhibition in cancer cell lines, with GI50 values in the micromolar to sub-micromolar range. ekb.eg

Acetylcholinesterase (AChE) Inhibition: In the search for new treatments for Alzheimer's disease, a number of phthalazine-1,4-dione derivatives were found to be potent and selective inhibitors of AChE, with activity comparable to the existing drug Donepezil. researchgate.net

DNA Methyltransferase (DNMT) Inhibition: The parent compound, hydralazine, is known to have inhibitory effects on DNA methyltransferase. nih.gov This activity is of significant interest in oncology, as DNMT inhibition can lead to the re-expression of tumor suppressor genes. It is plausible that 7-chloro-1-hydrazinylphthalazine shares this inhibitory activity.

Receptor Binding and Signaling Pathway Modulation

The biological effects of phthalazine derivatives are often mediated through their interaction with specific cellular receptors and the subsequent modulation of signaling pathways.

Phthalazine-based compounds have been designed to target and inhibit the VEGFR2 receptor, thereby blocking the downstream signaling cascade that promotes the growth of new blood vessels, a critical process in tumor growth. nih.govekb.eg

The closely related compound, hydralazine, is known to induce vasodilation by affecting calcium signaling in smooth muscle cells. nih.gov It is believed to interfere with intracellular calcium release and influx, leading to muscle relaxation. nih.gov While the precise receptor is not fully defined, this modulation of a fundamental signaling pathway is central to its therapeutic effect.

Mechanistic Elucidation of Biological Interactions at the Molecular Level

Understanding the interactions of phthalazine derivatives at the molecular level is key to optimizing their design. Molecular modeling and kinetic studies have provided significant insights into their mechanisms of action.

Molecular docking studies have been instrumental in visualizing the binding of phthalazine derivatives to their enzyme targets. For the pyrazole-phthalazine hybrids, docking simulations revealed the specific interactions within the active site of α-glucosidase that are responsible for their inhibitory activity. nih.gov Similarly, for the phthalazine-based VEGFR2 inhibitors, docking studies helped to elucidate the binding modes and affinities, with one potent derivative showing a calculated binding energy of -10.66 kcal/mol. nih.govekb.eg

Enzyme kinetic studies, such as the use of Lineweaver-Burk plots for the phthalazine-1,4-dione AChE inhibitors, have helped to characterize the nature of the enzyme inhibition. researchgate.net

Mode of Action Studies in Cellular Models

The biological activities of phthalazine derivatives are diverse, with the parent compound, hydralazine, exhibiting multiple mechanisms of action in cellular models. These established modes of action for hydralazine serve as a critical starting point for investigating the 7-chloro derivative.

Vasodilation and Effects on Vascular Smooth Muscle Cells:

Hydralazine is a direct-acting smooth muscle relaxant, with its primary effect being the vasodilation of arterioles. nih.gov The molecular mechanism is believed to involve the inhibition of inositol (B14025) trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells. By interfering with calcium mobilization, hydralazine leads to a decrease in peripheral resistance. nih.gov It is important to note that the precise molecular target for this action remains an area of ongoing investigation. nih.gov Cellular models, such as primary cultures of vascular smooth muscle cells, are instrumental in studying these effects.

Inhibition of DNA Methyltransferase:

Beyond its cardiovascular effects, hydralazine has been identified as a non-nucleoside inhibitor of DNA methyltransferase (DNMT). nih.govnih.gov This epigenetic modulation can lead to the re-expression of tumor suppressor genes that have been silenced by hypermethylation. This activity has prompted research into hydralazine and its derivatives as potential anticancer agents. nih.govnih.gov Cellular studies in various cancer cell lines are utilized to assess the extent of DNA demethylation and subsequent changes in gene expression and cell proliferation.

The introduction of a chloro-substituent on the phthalazine ring, as in 7-chloro-1-hydrazinylphthalazine, could potentially modify these activities. The electron-withdrawing nature of the chlorine atom may influence the compound's interaction with its molecular targets, potentially altering its potency or selectivity.

Biophysical Investigations of Biomolecular Interactions (e.g., Protein-Ligand Binding)

The interaction of small molecules with proteins and other biomolecules is fundamental to their pharmacological effects. Biophysical techniques are essential for characterizing these interactions.

Protein Binding:

Chelation of Metal Ions:

The hydrazine (B178648) moiety present in both hydralazine and its 7-chloro derivative has the potential to chelate metal ions. This property could be relevant to its mechanism of action, as metal ions are crucial cofactors for many enzymes. Isothermal titration calorimetry (ITC) and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques for studying the thermodynamics and structural aspects of metal ion chelation.

Pre-clinical In Vitro Screening Methodologies and Assays

A variety of in vitro screening assays would be necessary to systematically evaluate the biological profile of 7-chloro-1-hydrazinylphthalazine. These assays would aim to confirm if it retains the activities of hydralazine and to discover any novel properties conferred by the chlorine substitution.

Assays for Vasodilatory Activity:

Initial screening would likely involve functional assays using isolated arterial rings from animal models, such as rats or rabbits. The ability of 7-chloro-1-hydrazinylphthalazine to induce relaxation in pre-contracted arterial preparations would provide a direct measure of its vasodilatory potential.

Enzyme Inhibition Assays:

To investigate its potential as an epigenetic modulator, in vitro assays for DNA methyltransferase (DNMT) inhibition would be crucial. These assays typically measure the transfer of a methyl group from a donor to a DNA substrate in the presence of the test compound.

Anticancer Screening:

The National Cancer Institute's NCI-60 human tumor cell line screen is a comprehensive panel that could be used to evaluate the cytotoxic and cytostatic effects of 7-chloro-1-hydrazinylphthalazine against a broad range of cancer types. nih.govmdpi.com This would provide valuable data on its potential as an anticancer agent. nih.govmdpi.com Studies on 7-chloroquinolinehydrazones have demonstrated significant cytotoxic activity across various cancer cell lines, suggesting that the 7-chloro substitution on a heterocyclic scaffold can be a key determinant for anticancer efficacy. nih.govmdpi.com

Antimicrobial and Antioxidant Assays:

Research on other hydralazine derivatives, such as Schiff bases, has revealed potential antimicrobial and antioxidant properties. axios-research.com Therefore, screening 7-chloro-1-hydrazinylphthalazine against a panel of pathogenic bacteria and fungi, as well as assessing its radical scavenging activity, could uncover additional therapeutic applications. axios-research.com

Table 1: In Vitro Screening Assays for 7-Chloro-1-hydrazinylphthalazine

| Assay Type | Purpose | Example Methodologies |

| Functional Assays | To determine vasodilatory effects | Isolated aortic ring relaxation assays |

| Enzyme Inhibition | To assess inhibition of DNA methyltransferase | DNMT activity assays (e.g., fluorescence-based) |

| Cell Proliferation | To evaluate anticancer activity | NCI-60 cell line screening, MTT/XTT assays |

| Antimicrobial | To determine activity against bacteria and fungi | Minimum Inhibitory Concentration (MIC) assays |

| Antioxidant | To measure radical scavenging ability | DPPH, ABTS assays |

Computational and Theoretical Studies of 7 Chloro 1 Hydrazinylphthalazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Molecular Orbital Analysis and Charge Distribution

No published studies were found that specifically detail the molecular orbital analysis (such as HOMO-LUMO energy gaps) or the charge distribution of 7-chloro-1-hydrazinylphthalazine. Such studies would be crucial in understanding its electronic properties and potential reactivity.

Conformational Analysis and Energetic Stability

There is no available research on the conformational analysis of 7-chloro-1-hydrazinylphthalazine to determine its most stable geometric isomers and their relative energies.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Prediction of Binding Modes with Biological Macromolecules

Without any published molecular docking studies, it is not possible to describe the predicted binding modes of 7-chloro-1-hydrazinylphthalazine with any specific biological targets.

Estimation of Binding Affinities and Stability

Similarly, there is no data available to estimate the binding affinities (e.g., in kcal/mol) or the stability of the ligand-protein complexes that would be derived from molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

No QSAR models that include 7-chloro-1-hydrazinylphthalazine for the prediction of any biological activity have been found in the public literature.

Computational Prediction of Reaction Mechanisms and Transition States

As of the current body of scientific literature, detailed computational studies specifically predicting the reaction mechanisms and transition states of 7-chloro-1-hydrazinylphthalazine are not publicly available. Extensive searches of chemical and computational research databases did not yield specific theoretical investigations into the reaction pathways of this particular compound.

For related compounds, computational methods have been successfully applied. For instance, DFT calculations have been used to study the reaction mechanisms of other nitrogen-containing heterocycles and to investigate nucleophilic substitution reactions on similar aromatic systems. researchgate.net These studies often detail the step-by-step process of a reaction, identifying key intermediates and the high-energy transition states that connect them.

A typical computational study on reaction mechanisms would involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, products, intermediates, and transition states.

Frequency Calculations: To confirm that reactants, products, and intermediates are at energy minima (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a calculated transition state connects the correct reactant and product.

Energy Profile Diagram: A plot of the energy changes throughout the reaction, illustrating the activation energies for each step.

Without specific research on 7-chloro-1-hydrazinylphthalazine, it is not possible to provide data on its reaction mechanisms or transition states. Future computational studies would be necessary to fill this knowledge gap and provide a detailed theoretical understanding of its chemical reactivity.

Future Perspectives and Emerging Research Directions for 7 Chloro 1 Hydrazinylphthalazine

Development of Novel and Efficient Synthetic Routes

The future development of 7-chloro-1-hydrazinylphthalazine is intrinsically linked to the innovation of more efficient and sustainable synthetic methodologies. Current synthetic approaches often rely on classical condensation reactions. For instance, the synthesis of the related compound hydralazine (B1673433) (1-hydrazinylphthalazine) can be achieved through the reaction of 1-chlorophthalazine (B19308) with hydrazine (B178648) hydrate (B1144303). nih.gov A similar pathway can be envisaged for 7-chloro-1-hydrazinylphthalazine, likely starting from a corresponding dichlorinated phthalazine (B143731) precursor.

Future research will likely focus on:

Greener Synthesis: Employing environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption.

Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency, safety, and scalability.

Catalytic Methods: Exploring novel catalysts, including transition metal and organocatalysts, to improve yield, selectivity, and reduce the number of synthetic steps.

| Synthetic Approach | Potential Advantages |

| Microwave-assisted synthesis | Rapid reaction times, improved yields |

| Ultrasound-assisted synthesis | Enhanced reaction rates, milder conditions |

| Biocatalysis | High selectivity, environmentally friendly |

Expansion of Chemical Transformations and Generation of Diverse Derivatives

The hydrazinyl moiety in 7-chloro-1-hydrazinylphthalazine is a versatile functional group that serves as a gateway to a vast array of chemical derivatives. The lone pair of electrons on the terminal nitrogen atom makes it a potent nucleophile, readily participating in reactions with various electrophiles.

Future research is expected to explore:

Hydrazone Formation: Condensation with a wide range of aldehydes and ketones to produce a library of hydrazone derivatives. Hydrazones are known to possess a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and antitumor properties. researchgate.net

Heterocycle Synthesis: Utilizing the hydrazinyl group as a key building block for the construction of fused heterocyclic systems, such as triazolophthalazines and pyrazolophthalazines.

N-Acylation and N-Sulfonylation: Reaction with acyl chlorides and sulfonyl chlorides to generate stable amide and sulfonamide derivatives, respectively, allowing for the fine-tuning of electronic and steric properties.

The presence of the chloro group at the 7-position also offers opportunities for nucleophilic aromatic substitution reactions, further expanding the diversity of accessible derivatives.

Exploration in Advanced Materials Science and Engineering

The unique electronic and structural features of the phthalazine ring system, combined with the potential for extensive derivatization, make 7-chloro-1-hydrazinylphthalazine an attractive candidate for applications in materials science.

Emerging areas of interest include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The hydrazinyl and phthalazine nitrogen atoms can act as ligands, coordinating with metal ions to form extended structures with potential applications in gas storage, catalysis, and sensing.

Organic Light-Emitting Diodes (OLEDs): Phthalazine derivatives have been investigated for their electroluminescent properties. Judicious modification of the 7-chloro-1-hydrazinylphthalazine core could lead to the development of novel emitters for OLEDs.

Chemosensors: The hydrazone derivatives of 7-chloro-1-hydrazinylphthalazine can be designed to exhibit colorimetric or fluorometric responses upon binding to specific analytes, such as metal ions or anions.

Deeper Elucidation of Molecular Mechanisms in Complex Biological Systems

Hydrazinylphthalazine derivatives have shown promise in various therapeutic areas. For example, the parent compound, hydralazine, is a known vasodilator. nih.gov The introduction of a chloro group at the 7-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

Future research will focus on:

Anticancer Activity: Investigating the potential of 7-chloro-1-hydrazinylphthalazine and its derivatives as anticancer agents. Hydrazone-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. nih.gov

Antimicrobial Properties: Screening new derivatives against a panel of pathogenic bacteria and fungi. The hydrazone linkage is a common feature in many antimicrobial compounds. researchgate.net

Enzyme Inhibition: Designing derivatives that can selectively target and inhibit specific enzymes implicated in disease pathways. For instance, some hydrazone derivatives are known to be potent urease inhibitors. mdpi.com

A deeper understanding of the structure-activity relationships (SAR) will be crucial for the rational design of more potent and selective drug candidates.

| Potential Biological Activity | Rationale |

| Anticancer | The phthalazine core and hydrazone moiety are present in known anticancer compounds. nih.govnih.gov |

| Antimalarial | Hydrazinyl phthalazine compounds have shown inhibitory activity against Plasmodium falciparum. researchgate.net |

| Antihypertensive | The parent compound, hydralazine, is a known antihypertensive agent. nih.gov |

Integration of Advanced Computational and Experimental Approaches in Chemical Design

The synergy between computational chemistry and experimental synthesis will be pivotal in accelerating the discovery and development of novel 7-chloro-1-hydrazinylphthalazine-based compounds.

Key areas of integration include:

Molecular Docking and Virtual Screening: Using computational models to predict the binding affinity of virtual libraries of derivatives against specific biological targets, thereby prioritizing compounds for synthesis and experimental testing.

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to understand the electronic structure, reactivity, and spectroscopic properties of new molecules, aiding in the interpretation of experimental data.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the structural features of compounds with their biological activity, enabling the prediction of the potency of new designs.

This integrated approach will facilitate a more rational and efficient design of 7-chloro-1-hydrazinylphthalazine derivatives with tailored properties for specific applications in medicine and materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-chloro-1-hydrazinyl-phthalazine, and how can intermediates be characterized?

- Methodology : The synthesis typically involves cyclocondensation of 2-(4-chlorobenzoyl)benzoic acid with hydrazine hydrate to form 4-(4-chlorophenyl)phthalazin-1(2H)-one, followed by chlorination with POCl₃ to yield 1-chloro-4-(4-chlorophenyl)phthalazine. Subsequent hydrazine substitution introduces the hydrazinyl group . Characterization includes IR spectroscopy (C=N and N–H stretches), ¹H/¹³C NMR (aromatic protons and hydrazine NH signals), and mass spectrometry (molecular ion peaks) .

Q. How can researchers confirm the purity and structural integrity of 7-chloro-1-hydrazinyl-phthalazine derivatives?

- Methodology : Use HPLC with UV detection (λ = 254 nm) and a C18 column for purity analysis. Structural validation employs single-crystal X-ray diffraction (e.g., SHELX programs for refinement ) and elemental analysis (C, H, N content within ±0.4% of theoretical values) .

Q. What are the standard protocols for detecting hydrazine impurities in phthalazine derivatives?

- Methodology : Employ surface-enhanced Raman spectroscopy (SERS) with ortho-phthaldialdehyde as a probe, which reacts selectively with hydrazine to form phthalazine derivatives detectable at concentrations as low as 8.5 × 10⁻¹¹ M . Alternatively, use NIOSH Method 3518, involving phosphomolybdic acid (PMA) for colorimetric quantification in 0.1 M HCl .

Advanced Research Questions

Q. How can reaction kinetics be optimized for the chlorination step in phthalazine synthesis?

- Methodology : Perform time-resolved ¹H NMR monitoring to track the conversion of phthalazin-1(2H)-one to 1-chlorophthalazine. Optimize POCl₃ stoichiometry (typically 1.2–1.5 equivalents) and temperature (80–100°C) to minimize side products like isoindole or phthalimidine . Reaction progress can be validated via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. What strategies mitigate structural instability in hydrazinyl-phthalazine derivatives during storage?

- Methodology : Stabilize compounds by storing under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation. For aqueous solutions, adjust pH to 3–4 using HCl to reduce hydrolysis. Degradation pathways can be analyzed via accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring .

Q. How can computational modeling predict the binding affinity of 7-chloro-1-hydrazinyl-phthalazine to VEGFR-2?

- Methodology : Use molecular docking (AutoDock Vina) with the VEGFR-2 kinase domain (PDB: 2OH4). Parameterize the ligand using DFT (B3LYP/6-31G* basis set) for charge distribution. Validate predictions with in vitro kinase inhibition assays (IC₅₀ determination via ELISA) .

Q. What analytical challenges arise in differentiating regioisomers of hydrazinyl-phthalazine derivatives?

- Methodology : Apply 2D NMR (¹H-¹³C HSQC and HMBC) to resolve overlapping signals. For example, HMBC correlations between the hydrazine NH and C-1/C-8 carbons confirm regiochemistry. High-resolution mass spectrometry (HRMS) with <5 ppm error further distinguishes isomers .

Methodological Resources

- Crystallography : SHELX suite for structure refinement (SHELXL for small molecules, SHELXPRO for macromolecular interfaces) .

- Synthetic Protocols : Detailed procedures for hydrazone formation (refluxing with acid hydrazides in ethanol/acetic acid) and thiourea derivative synthesis (using thiosemicarbazides in DMF/K₂CO₃) .

- Safety Protocols : NIOSH guidelines for handling hydrazine derivatives (use of fume hoods, PPE, and emergency neutralization with 1 M HCl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.